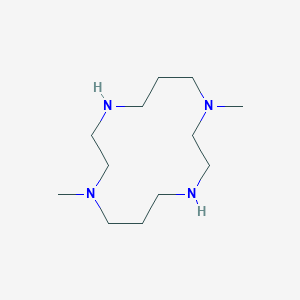

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane

Description

Historical Context and Discovery of Macrocyclic Tetraamines

The development of macrocyclic tetraamines traces back to the mid-20th century, with cyclam (1,4,8,11-tetraazacyclotetradecane) first synthesized in 1962 via the reaction of 1,3-dibromopropane and ethylenediamine. Early studies focused on crown ether analogs, but the discovery of cyclam’s strong metal-binding properties shifted interest toward nitrogen-dense macrocycles.

The introduction of alkyl substituents, such as methyl groups, emerged as a strategy to mitigate oxidative degradation inherent to secondary amines. The synthesis of 1,8-dimethylcyclam was first reported in the 1990s through selective N-methylation of cyclam precursors. For example, Prokhorov et al. optimized a route using cyclohexanedione and caesium carbonate, achieving yields exceeding 75%. Key milestones include:

Structural Classification Within the Cyclam Family

1,8-Dimethylcyclam belongs to the trans-disubstituted cyclam subclass, characterized by methyl groups on opposite nitrogen atoms. Its structure contrasts with other cyclam variants as follows:

Crystallographic studies reveal that methylation at N1 and N8 positions the aliphatic chains equatorially, minimizing steric hindrance while preserving the macrocycle’s ability to coordinate metal ions in square-planar geometries. NMR analysis confirms the retention of trans-III isomer dominance in solution, critical for predictable metal-ligand interactions.

Significance in Supramolecular and Coordination Chemistry

1,8-Dimethylcyclam’s dual methyl groups and unmodified secondary amines make it a versatile ligand for transition metals. Key applications include:

Metal Ion Coordination

- Copper(II) Complexes : Forms stable square-planar complexes with Cu²⁺, as shown by X-ray structures where the metal center is ligated by four in-plane nitrogen atoms. Axial sites may accommodate anions (e.g., Cl⁻) or solvent molecules.

- Nickel(II) Binding : Exhibits strong field stabilization, producing diamagnetic Ni²⁺ complexes used in catalysis and magnetic materials.

- Zinc(II) Sequestration : Utilized in fluorescent sensors due to its high affinity for Zn²⁺, with log K values exceeding 12.

Biomedical Applications

Propriétés

IUPAC Name |

1,8-dimethyl-1,4,8,11-tetrazacyclotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N4/c1-15-9-3-5-14-8-12-16(2)10-4-6-13-7-11-15/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLDMZVBFXARKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCCN(CCCNCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405326 | |

| Record name | 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214078-92-9 | |

| Record name | 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214078-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,8-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Step 1: Bisacylation of 1,3-Diaminopropane

- Reaction: 1,3-diaminopropane is reacted with 2 equivalents of chloroacetyl chloride.

- Conditions: Presence of an alkali metal carbonate (e.g., potassium carbonate), in a biphasic system of water and methylene chloride.

- Temperature: 0°C to 30°C.

- Time: 90 minutes to 4 hours.

- Product: Dichlorodiamide intermediate.

Step 2: Cyclization to Dioxocyclam

- Reaction: The dichlorodiamide intermediate is cyclized by reaction with an equivalent amount of 1,3-diaminopropane.

- Conditions: Presence of alkali metal carbonate (e.g., sodium carbonate).

- Solvent: Acetonitrile.

- Temperature: 78°C to 83°C.

- Time: 20 to 30 hours.

- Product: Dioxocyclam (a macrocyclic diamide).

Step 3: Reduction to Cyclam

- Reaction: Dioxocyclam is reduced to the tetraamine using a hydride reducing agent.

- Reducing agents: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), lithium aluminum hydride, or borane-THF complex.

- Solvent: Aromatic hydrocarbons such as toluene.

- Temperature: 20°C to 35°C.

- Time: 90 minutes to 4 hours.

- Product: 1,4,8,11-tetraazacyclotetradecane (cyclam).

Purification: Products can be purified by recrystallization or chromatography; however, crude intermediates can be used directly in subsequent steps to improve efficiency.

| Step | Reactants | Conditions | Product | Time | Temperature |

|---|---|---|---|---|---|

| 1 | 1,3-diaminopropane + chloroacetyl chloride | K2CO3, H2O/CH2Cl2 biphasic system | Dichlorodiamide | 90 min–4 h | 0–30°C |

| 2 | Dichlorodiamide + 1,3-diaminopropane | Na2CO3, acetonitrile | Dioxocyclam | 20–30 h | 78–83°C |

| 3 | Dioxocyclam + Red-Al or LiAlH4 | Toluene | Cyclam | 90 min–4 h | 20–35°C |

Selective Methylation to Obtain this compound

After obtaining the parent macrocycle, selective methylation at the 1 and 8 nitrogen atoms is required. Although detailed protocols specific to 1,8-dimethyl substitution are less commonly documented in patents, general methodologies for selective N-alkylation of cyclam derivatives are well established in the literature and patent disclosures:

- Protection/Deprotection Strategy: The macrocycle’s nitrogen atoms can be selectively protected (e.g., with tosyl or other protecting groups) to allow methylation at specific positions followed by deprotection.

- Direct Alkylation: Reacting cyclam with methylating agents such as methyl iodide or dimethyl sulfate in aprotic solvents (e.g., acetonitrile, DMF) under controlled stoichiometry and temperature to favor mono- or di-methylation.

- Use of Triprotected Intermediates: According to USP 5,047,527, cyclam can be triprotected (e.g., with chromium hexacarbonyl or boron/phosphorus derivatives) to leave one nitrogen free for selective alkylation, followed by deprotection to yield monoalkylated or dialkylated products.

Alternative Preparation Method via Oxalate Protection and Ring Closure

A more recent patent CN113801123B describes a method for preparing 1,4,8,11-tetraazacyclotetradecane intermediates involving:

- Step 1: Reaction of a starting amine compound with protective agents such as dimethyl oxalate or diethyl oxalate to form protected intermediates.

- Step 2: Ring closure using halogenated or sulfonated reagents (e.g., chlorides, bromides, tosylates) in solvents like acetonitrile, methanol, or tetrahydrofuran.

- Step 3: Deprotection and purification using alkaline reagents (NaOH, KOH, LiOH) in protic solvents (water, alcohols).

This method offers flexibility in protecting groups and solvents, potentially allowing for selective functionalization such as methylation at desired nitrogen atoms.

Summary Table of Preparation Methods

| Preparation Aspect | Method 1 (WO1997008157A2) | Method 2 (CN113801123B) | Methylation Strategy |

|---|---|---|---|

| Starting Materials | 1,3-Diaminopropane, chloroacetyl chloride | Amine compound, dimethyl/diethyl oxalate | Cyclam + methylating agents (e.g., MeI) |

| Key Steps | Bisacylation → Cyclization → Reduction | Protection → Ring closure → Deprotection | Protection (optional) → Selective methylation → Deprotection |

| Solvents | Water, methylene chloride, acetonitrile, toluene | Acetonitrile, methanol, THF, alcohols | Aprotic solvents (acetonitrile, DMF) |

| Reaction Conditions | 0–83°C, 90 min to 30 h | 20–200°C, variable times | Room temp to reflux, controlled stoichiometry |

| Purification | Recrystallization, chromatography | Filtration, recrystallization | Chromatography, recrystallization |

| Advantages | Uses inexpensive, commercially available reagents; scalable | Flexible protecting groups; diverse solvents | Allows selective substitution at N positions |

Research Findings and Notes

- The three-step process (bisacylation, cyclization, reduction) is industrially favored for its simplicity and use of inexpensive reagents.

- Selective methylation requires careful control of reaction conditions and sometimes protection strategies to avoid over-alkylation.

- The use of oxalate protective groups and ring closure reagents offers an alternative route with potential for tailored functionalization.

- Purification methods depend on the physical state of intermediates and final products; chromatographic techniques are often employed for high purity.

- Literature and patents emphasize the importance of inert atmosphere and controlled temperature to prevent side reactions during macrocyclization and reduction.

Analyse Des Réactions Chimiques

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic medium

Reduction: Lithium aluminum hydride, anhydrous conditions

Substitution: Various nucleophiles (e.g., halides, amines), suitable solvents

Major Products:

Oxidation: N-oxides

Reduction: Reduced amine derivatives

Substitution: Functionalized derivatives with different substituents

Applications De Recherche Scientifique

Coordination Chemistry

DMTDA is primarily utilized as a ligand in coordination complexes. The compound's four nitrogen atoms can effectively coordinate with metal ions such as nickel(II), copper(II), and cobalt(II), enhancing the stability and reactivity of these metal centers. This property is crucial for developing catalysts and materials with specific functionalities. For example:

| Metal Ion | Complex Type | Application |

|---|---|---|

| Nickel(II) | DMTDA-Ni | Catalysis in organic reactions |

| Copper(II) | DMTDA-Cu | Sensing and detection applications |

| Cobalt(II) | DMTDA-Co | Magnetic materials |

Biomedical Applications

DMTDA has shown promise in biomedical research, particularly in drug delivery systems. Its ability to form stable complexes with therapeutic agents improves their solubility and bioavailability. Notable studies have explored:

- Antitumor Agents : DMTDA-bridged dinuclear platinum(II) complexes have been investigated as potential candidates for cancer treatment due to their enhanced delivery mechanisms to target cells.

- Antimicrobial Properties : Research indicates that DMTDA and its metal complexes may possess antimicrobial activities, potentially interacting with biological targets such as enzymes or receptors.

Environmental Remediation

The compound is studied for its capacity to capture heavy metals from wastewater, providing an effective solution for pollution control in industrial processes. DMTDA's chelating properties allow it to bind to toxic metal ions, facilitating their removal from contaminated water sources.

Organic Synthesis

DMTDA serves as a building block in the synthesis of complex organic molecules. Its ability to coordinate with metal ions can facilitate various chemical transformations essential for developing new materials and pharmaceuticals. For instance:

- Synthesis of Functional Materials : By incorporating DMTDA into material structures, researchers can leverage its metal-binding ability to achieve desired functionalities.

- Catalytic Reactions : Studies have demonstrated that DMTDA can catalyze reactions involving transition metals, enhancing reaction rates and selectivity.

Analytical Chemistry

In analytical applications, DMTDA is employed in the development of sensors for detecting metal ions. Its coordination capabilities provide a reliable method for monitoring environmental and health-related parameters. The use of DMTDA-based sensors has been explored for:

- Detection of Heavy Metals : Sensors utilizing DMTDA can selectively detect trace amounts of heavy metals in environmental samples.

- Monitoring Biological Systems : The compound's interactions with biological targets enable its use in biosensors for health diagnostics.

Mécanisme D'action

The mechanism of action of 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind metal ions effectively. This property is exploited in various applications, such as catalysis, metal ion transport, and therapeutic agents. The molecular targets and pathways involved depend on the specific metal ion and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Phosphonate-Functionalized Derivatives

Compound : 4,11-Dimethyl-1,4,8,11-tetraazacyclotetradecane-1,8-bis(methylphosphonic acid) (H₄Me₂te2p)

- Substituents : Methyl groups at 4,11-positions; methylphosphonic acid arms at 1,8-positions.

- Key Properties: Exhibits high thermodynamic stability (log K = 21.3 for Cu²⁺) and slow dissociation kinetics (t₁/₂ > 100 h at pH 5), making it suitable for radiopharmaceuticals like ⁶⁴Cu-labeled PET tracers . The phosphonate arms enhance metal selectivity for Cu²⁺ over endogenous ions like Zn²⁺ or Ca²⁺ .

- Applications : Medical imaging and targeted radiotherapy .

Comparison : Unlike 1,8-dimethyl cyclam, the phosphonate derivative has stronger metal-binding affinity and kinetic inertness due to its charged pendant arms. However, the 1,8-dimethyl analog is more lipophilic, favoring membrane permeability in biological systems.

Carbamoylmethyl-Substituted Isomers

Compound : 1,4,8,11-Tetrakis(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane (CCRM)

- Substituents : Carbamoylmethyl groups at all four nitrogen positions.

- Key Properties :

- Co(II)-CCRM isomers (1,4- vs. 1,8-substitution) exhibit pH-dependent CEST (Chemical Exchange Saturation Transfer) signals for MRI. The 1,8-isomer shows higher kinetic inertness (E₁/₂ = 540–550 mV vs. SHE) due to trans-arranged carbamoylmethyl groups .

- Both isomers act as ratiometric pH probes in tissues, with amide proton exchange rates correlating to pH .

Comparison : The 1,8-dimethyl cyclam lacks the pH-responsive amide protons of CCRM but shares the trans-substitution pattern that enhances complex stability. CCRM’s four carbamoylmethyl groups enable multi-dentate coordination, unlike the simpler dimethyl derivative.

Di-N-Alkylated Derivatives

Compounds :

- 1,8-Dibutyl-cyclam : Square-planar Ni(II) complexes form two diastereoisomers, confirmed by crystallography. Cu(II) complexes retain strong in-plane ligand fields despite alkylation .

- 1,8-Diallyl- and 1,8-Bis(n-propyl)-cyclam: These derivatives exhibit Cu²⁺ selectivity over Ni²⁺ in methanol/water solutions. The d-d transition wavelengths (λ ≈ 505 nm for Ni²⁺) are red-shifted compared to smaller substituents .

Comparison : Larger alkyl groups (e.g., butyl, allyl) increase steric hindrance, elongating metal-ligand bond distances (e.g., Ni–N = 2.09 Å vs. 1.97 Å in unsubstituted cyclam). The 1,8-dimethyl analog balances steric effects with moderate lipophilicity.

Benzyl-Modified Derivatives

Compound : 1,8-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

- Substituents : Bulky trifluoromethylbenzyl groups at 1,8-positions.

- Key Properties :

Comparison : The 1,8-dimethyl derivative lacks the steric and electronic effects of aromatic substituents, making it more suitable for rapid metal chelation in solution.

Structure-Directing Agents (SDAs)

Compound : 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotradecane

- Role : Used alongside 1,8-dimethyl cyclam to synthesize molecular sieve SSZ-78.

- Key Properties :

Comparison : The 1,8-dimethyl isomer produces SSZ-79 with distinct crystallinity compared to the 1,4,8,11-tetramethyl derivative, highlighting the role of substituent symmetry in templating materials.

Activité Biologique

1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane (often referred to as dimethylcyclam) is a macrocyclic compound featuring a 14-membered ring with four nitrogen atoms. Its unique structure allows for significant interactions with various metal ions, which can influence its biological activity. This article explores the biological properties of this compound, focusing on its coordination chemistry, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C14H28N4

- Molecular Weight : 228.38 g/mol

- CAS Number : 214078-92-9

Coordination Chemistry

The biological activity of this compound is largely attributed to its ability to form stable complexes with transition metals such as nickel(II), copper(II), and cobalt(II). These interactions are crucial for its potential applications in medicinal chemistry.

Table 1: Metal Complexes of this compound

| Metal Ion | Coordination Number | Stability | Biological Relevance |

|---|---|---|---|

| Ni(II) | 4 | High | Potential in drug delivery systems |

| Cu(II) | 5 | Moderate | Imaging and therapeutic applications |

| Co(II) | 6 | High | Catalytic activity in biological processes |

Biological Activity and Applications

- Drug Delivery Systems : The ability of dimethylcyclam to selectively bind metal ions has been explored for drug delivery applications. Metal complexes formed with this ligand can enhance the solubility and bioavailability of therapeutic agents.

- Antimicrobial Properties : Some studies indicate that derivatives of this compound exhibit antimicrobial activity. This is thought to arise from the interaction of metal complexes with microbial cells.

- Imaging Agents : Due to its coordination properties with metals like copper and gadolinium, dimethylcyclam is being investigated as a potential contrast agent in magnetic resonance imaging (MRI).

Case Study 1: Nickel Complexes

Research has demonstrated that nickel(II) complexes of dimethylcyclam show promising results in enhancing the delivery of anticancer drugs. The complexation improves the drug's stability and facilitates targeted delivery to cancer cells.

Case Study 2: Copper Complexes

A study focused on copper(II) complexes revealed that they could be utilized in imaging techniques due to their favorable electronic properties. These complexes exhibited significant stability in physiological conditions, making them suitable for in vivo applications.

Q & A

Q. What are the key considerations for synthesizing 1,8-Dimethyl-1,4,8,11-tetraazacyclotetradecane?

Synthesis requires careful optimization of reaction parameters such as solvent polarity, temperature, and catalyst selection. For macrocyclic tetraaza compounds, cyclization efficiency depends on pre-organizing linear precursors through templating agents or pH control. Purification often involves column chromatography or recrystallization to isolate the desired stereoisomer. Monitoring intermediates via thin-layer chromatography (TLC) or mass spectrometry (MS) is critical to ensure reaction progression .

Q. What experimental techniques are essential for characterizing its molecular structure?

- NMR Spectroscopy : Proton and carbon NMR can resolve methyl group positions (e.g., distinguishing 1,8-dimethyl vs. 1,4 isomers) and confirm macrocyclic conformation.

- X-ray Crystallography : Provides definitive proof of ring geometry and substituent spatial arrangement.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .

Advanced Research Questions

Q. How can factorial design methods optimize the synthesis of this compound?

A full factorial design (e.g., 2³) evaluates variables like reaction time, temperature, and catalyst concentration. For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst (mol%) | 5% | 10% |

| Solvent | EtOH | MeCN |

Response surface methodology (RSM) can model interactions between parameters to maximize yield while minimizing side products like oligomers .

Q. How to resolve contradictions in thermodynamic stability data for its metal complexes?

Discrepancies in stability constants (log K) may arise from varying ionic strength, pH, or analytical methods (e.g., potentiometry vs. UV-Vis). Standardize conditions using IUPAC-recommended buffers (0.1 M KCl for ionic strength control) and validate with multiple techniques. For example, compare spectrophotometric titration data with NMR-derived binding constants .

Q. What computational strategies predict its coordination behavior with transition metals?

Q. What challenges arise in regioselective functionalization of the macrocycle?

Steric hindrance from the 1,8-dimethyl groups complicates further derivatization. Strategies include:

Q. How does its structural rigidity impact applications in supramolecular chemistry?

The macrocycle’s preorganized cavity enhances selectivity for metal ions (e.g., Cu²⁺ or Ni²⁺) or small molecules (e.g., anions). Comparative studies with non-methylated analogs (e.g., 1,4,8,11-tetraazacyclotetradecane) show improved thermodynamic stability (ΔG values) but reduced flexibility for adaptive binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.